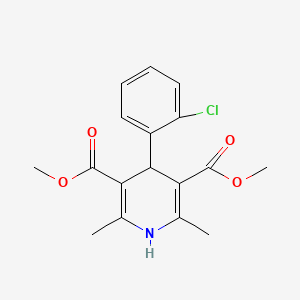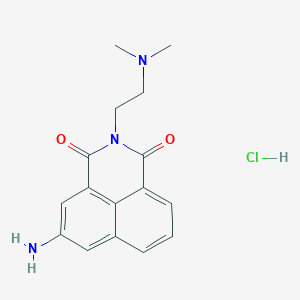
酸性红 73
描述
Acid Red 73 is a synthetic azo dye widely used in various industries, including textiles, leather, and plastics. It is known for its vibrant red color and is often used to dye wool, silk, and nylon. The compound is characterized by its azo group (-N=N-) and sulfonate groups, which contribute to its solubility in water and its ability to bind to fibers.
科学研究应用
Acid Red 73 has numerous applications in scientific research, including:
Chemistry: Used as a model compound in studies of azo dye degradation and environmental impact.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of new materials and technologies for wastewater treatment and pollution control.
作用机制
Target of Action
Acid Red 73 (AR73) is a synthetically prepared sulfonated azo dye . It is widely used in various industries due to its good dyeing effect, less fading, and low price . It is also a persistent organic pollutant with side effects, such as toxicity, carcinogenicity, and mutagenicity . The primary targets of AR73 are the ecosystems it enters, particularly aquatic ecosystems .
Mode of Action
AR73 interacts with its environment through a process of degradation. In a study, a UV/hydrogen peroxide/peroxydisulfate (UV/H2O2/PDS) composite system was used to degrade AR73 . The degradation efficiency of the UV/H2O2/PDS composite system for AR73 was the highest when the initial pH was neutral . The presence of anions inhibited the degradation of AR73, and real water reduced the degradation efficiency for AR73 .
Biochemical Pathways
The degradation of AR73 involves several biochemical pathways. Electron spin resonance (ESR) detection and free radicals capture test demonstrated that hydroxyl radical (·OH) was the main reactive species in AR73 degradation, contributing 80.66–84.93% . With the destruction of the structure of AR73 by free radicals, anilines, phenols, and oxalic acid were found to be the main intermediate products during the degradation of AR73 . In another study, it was found that AR73 was reduced into 2-hydroxynaphthalene and aniline then mineralized into CO2 .
Pharmacokinetics
The degradation of AR73 by the UV/H2O2/PDS composite system conforms to the pseudo-first-order reaction kinetic model .
Result of Action
The result of AR73’s action is its degradation and the subsequent reduction in its environmental impact. The UV/H2O2/PDS composite system had the best degradation effect of AR73, with a degradation efficiency of 98.98% . This degradation results in the formation of intermediate products such as anilines, phenols, and oxalic acid .
Action Environment
The action of AR73 is influenced by various environmental factors. The degradation efficiency of the UV/H2O2/PDS composite system for AR73 was the highest when the initial pH was neutral . The presence of anions inhibited the degradation of AR73, and real water reduced the degradation efficiency for AR73 . Therefore, the action, efficacy, and stability of AR73 are highly dependent on the specific environmental conditions it encounters.
生化分析
Biochemical Properties
Studies have shown that it can undergo degradation through various biochemical reactions . For instance, a fungus named Aspergillus tabacinus LZ-M was found to degrade Acid Red 73 anaerobically . The degradation process involves the reduction of Acid Red 73 into 2-hydroxynaphthalene and aniline, which are then mineralized into CO2 .
Cellular Effects
The cellular effects of Acid Red 73 are primarily related to its degradation. The degradation process can influence various cellular processes, including carbon oxidation
Molecular Mechanism
The molecular mechanism of Acid Red 73 involves a self-redox process . In this process, electrons generated in carbon oxidation are transferred to -C-N= and -N=N, resulting in the complete mineralization of Acid Red 73 . A novel enzyme containing a glutamate S-transferase domain was identified as a reductase, which cleaves -C-N= in Acid Red 73 using NADH as an electron donor .
Temporal Effects in Laboratory Settings
In laboratory settings, Acid Red 73 has been observed to degrade over time . For instance, a UV/hydrogen peroxide/peroxydisulfate (UV/H2O2/PDS) composite system was found to degrade Acid Red 73 with an efficiency of 98.98% within 30 minutes . The degradation efficiency was found to conform to the pseudo-first-order reaction kinetic model .
Metabolic Pathways
The metabolic pathway of Acid Red 73 involves its reduction into 2-hydroxynaphthalene and aniline, which are then mineralized into CO2 . This process is facilitated by a novel enzyme identified as a reductase .
准备方法
Synthetic Routes and Reaction Conditions
Acid Red 73 is synthesized through a diazotization reaction followed by coupling with a suitable aromatic compound. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling: The diazonium salt is then coupled with an aromatic compound containing an electron-donating group, such as a phenol or an aniline derivative, under alkaline conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of Acid Red 73 involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is often purified through filtration, washing, and drying to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Acid Red 73 undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The azo group can be reduced to form aromatic amines, which can further undergo various reactions.
Substitution: The aromatic rings in Acid Red 73 can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Products can include quinones and other oxidized aromatic compounds.
Reduction: Aromatic amines are the primary products.
Substitution: Depending on the substituent introduced, various substituted aromatic compounds can be formed.
相似化合物的比较
Acid Red 73 can be compared with other azo dyes, such as Acid Red 88 and Acid Orange 7. While all these dyes share the common azo group, they differ in their specific structures and properties:
Acid Red 88: Similar in structure but has different substituents on the aromatic rings, leading to variations in color and solubility.
Acid Orange 7: Contains different aromatic compounds in the coupling step, resulting in an orange color instead of red.
Acid Red 73 is unique due to its specific combination of azo and sulfonate groups, which confer its distinct color and solubility properties, making it particularly suitable for certain industrial applications.
属性
CAS 编号 |
5413-75-2 |
|---|---|
分子式 |
C22H16N4NaO7S2 |
分子量 |
535.5 g/mol |
IUPAC 名称 |
disodium;7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C22H16N4O7S2.Na/c27-19-11-6-14-12-18(34(28,29)30)13-20(35(31,32)33)21(14)22(19)26-25-17-9-7-16(8-10-17)24-23-15-4-2-1-3-5-15;/h1-13,27H,(H,28,29,30)(H,31,32,33); |
InChI 键 |
ONBDQWBSYPZVNE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)O)O.[Na] |
外观 |
Solid powder |
Key on ui other cas no. |
5413-75-2 |
Pictograms |
Irritant; Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
acid red 73 brilliant crocein brilliant crocein MOO crocein scarlet MOO.3B |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Acid Red 73?
A1: Acid Red 73 has a molecular formula of C22H14N4Na2O7S2 and a molecular weight of 556.48 g/mol.
Q2: Are there any spectroscopic techniques used to characterize Acid Red 73?
A2: Yes, several spectroscopic techniques are employed to characterize AR73, including UV-Vis spectroscopy, Fourier Transform Infrared Spectroscopy (FTIR), and Raman spectroscopy. [, ] These techniques provide insights into the dye's structural characteristics and vibrational modes.
Q3: How does the stability of Acid Red 73 vary under different environmental conditions?
A3: Acid Red 73 exhibits varying stability depending on factors like pH, temperature, and the presence of light or oxidizing agents. [, , ] For instance, it generally shows higher stability under acidic conditions compared to alkaline conditions.
Q4: Have any computational studies been conducted on Acid Red 73?
A4: While specific computational studies focusing solely on AR73 might be limited within the provided research, computational chemistry techniques like molecular modeling and QSAR (Quantitative Structure-Activity Relationship) can be employed to predict its properties and behavior. []
Q5: How do structural modifications of Acid Red 73 impact its properties?
A5: Although specific SAR studies are not extensively detailed in the provided research, it's important to note that structural modifications of azo dyes, in general, can significantly impact their color, stability, and toxicity. [] Factors like the type and position of substituents on the aromatic rings can influence these properties.
Q6: Are there specific formulation strategies to enhance the stability of Acid Red 73?
A6: The provided research focuses primarily on AR73 degradation and removal from wastewater rather than its formulation and stability enhancement. [, ]
Q7: What analytical methods are employed to detect and quantify Acid Red 73 in different matrices?
A7: Various analytical techniques are used to determine AR73 concentration, including:
- High-Performance Liquid Chromatography (HPLC): This method separates and quantifies AR73 in complex mixtures like wastewater and herbal medicines. [, , , ]
- UV-Vis Spectrophotometry: This technique measures the absorbance of AR73 at specific wavelengths, allowing for its quantification. [, , ]
- Thin-Layer Chromatography (TLC): This method separates AR73 from other components and can be coupled with spectroscopic techniques for identification. [, ]
Q8: What are the environmental concerns associated with Acid Red 73?
A8: Acid Red 73, being a persistent organic pollutant, raises environmental concerns due to its toxicity to aquatic life and potential for bioaccumulation. [, ] Its presence in water bodies can disrupt aquatic ecosystems and pose risks to human health.
Q9: What methods are effective in removing Acid Red 73 from wastewater?
A9: Researchers are actively exploring various methods for AR73 removal from wastewater, including:
- Adsorption: This method utilizes materials like rice wine lees, activated carbon, and chitosan to adsorb AR73 from wastewater. [, , , ]
- Photocatalytic Degradation: This approach uses semiconductor photocatalysts like TiO2 and ZnO to degrade AR73 under UV or visible light irradiation. [, , , ]
- Advanced Oxidation Processes (AOPs): These processes involve the generation of highly reactive species like hydroxyl radicals to degrade AR73. Examples include Fenton processes and persulfate oxidation. [, , , ]
- Electrochemical Oxidation: This method utilizes electrochemical processes to degrade AR73 at the surface of electrodes. [, , ]
- Biodegradation: Some studies investigate the potential of microorganisms to degrade AR73 under specific conditions. [, , ]
Q10: Are there any viable alternatives to Acid Red 73 in industrial applications?
A10: Research into sustainable and environmentally friendly alternatives to AR73 is ongoing. [] This includes exploring natural dyes, bio-based pigments, and less toxic synthetic dyes that offer comparable performance with reduced environmental impact.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-](/img/structure/B1665382.png)



